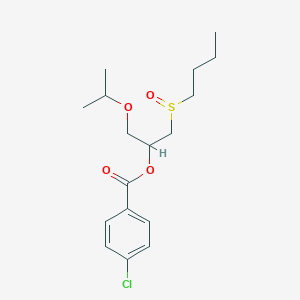
4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit various enzymes and biological pathways, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile involves the inhibition of specific enzymes and biological pathways. For example, it has been shown to inhibit the activity of cAMP-specific phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, this compound can reduce inflammation and provide relief from inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile are dependent on the specific enzyme or pathway that it inhibits. For example, inhibition of PDE4 can lead to reduced inflammation, while inhibition of specific kinases can result in anti-cancer effects. This compound has also been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile in lab experiments include its potent inhibitory activity against various enzymes and biological pathways, as well as its anti-inflammatory, anti-cancer, and anti-viral properties. However, its limitations include the need for further studies to determine its safety and efficacy in vivo, as well as the potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of 4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile. These include:
1. Optimization of the synthesis method to improve efficiency and reduce cost.
2. Further studies to determine the safety and efficacy of this compound in vivo.
3. Investigation of its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and viral infections.
4. Identification of its specific targets and mechanisms of action.
5. Development of derivatives with improved potency and selectivity.
6. Studies to determine its potential for use in combination therapy with other drugs.
In conclusion, 4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile is a promising compound with potential applications in the field of medicinal chemistry. Its potent inhibitory activity against various enzymes and biological pathways, as well as its anti-inflammatory, anti-cancer, and anti-viral properties, make it a promising candidate for drug development. However, further studies are needed to determine its safety and efficacy in vivo, as well as to identify its specific targets and mechanisms of action.
Métodos De Síntesis
The synthesis of 4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile involves the reaction of 4-chloro-3-methyl-1-pyridin-2-amine with 2-cyanoacetamide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The synthetic route for this compound has been optimized to improve the efficiency and reduce the cost of production.
Aplicaciones Científicas De Investigación
The scientific research application of 4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile is primarily focused on its potential as a drug candidate. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including kinases, phosphodiesterases, and proteases. It has also been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
IUPAC Name |
4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydroindazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c1-9-13-11(6-5-10(8-16)14(13)15)19(18-9)12-4-2-3-7-17-12/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGUXUHQQMBAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=C(CC2)C#N)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylamino)-N-[1-(3-methoxybenzyl)-3-piperidinyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6038571.png)
![5-{[5-(2,5-dichloro-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038579.png)
![N-(3,3-diphenylpropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B6038585.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6038593.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6038611.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6038620.png)
![1-[3-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6038636.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)
![3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6038647.png)
![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6038648.png)

![N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B6038657.png)
![2-{[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6038664.png)